(S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol
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Overview
Description
(S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chiral compound featuring a pyrrolidine ring attached to a phenol group with a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with Phenol: The final step involves coupling the pyrrolidine derivative with a phenol derivative under suitable conditions to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to achieve precise control over reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring or the phenol group, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced pyrrolidine derivatives, and various substituted phenol derivatives .
Scientific Research Applications
(S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.
Biological Studies: It is employed in biochemical research to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)phenol
- (S)-2-(Pyrrolidin-2-yl)-6-(trifluoromethyl)phenol
- (S)-2-(Pyrrolidin-2-yl)-5-(difluoromethyl)phenol
Uniqueness
(S)-2-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H12F3NO |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)7-3-4-8(10(16)6-7)9-2-1-5-15-9/h3-4,6,9,15-16H,1-2,5H2/t9-/m0/s1 |
InChI Key |
IYMKXAUWSXTLMW-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=C(C=C2)C(F)(F)F)O |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
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